molecular formula C20H18N2O3 B4629768 N-(4-methoxybenzyl)-N'-1-naphthylethanediamide

N-(4-methoxybenzyl)-N'-1-naphthylethanediamide

Cat. No. B4629768
M. Wt: 334.4 g/mol
InChI Key: ANTRCRHLOYLKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N-(4-methoxybenzyl)-N'-1-naphthylethanediamide, a Schiff base, is synthesized through condensation reactions. For example, a similar compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, is synthesized by the reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (H. Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this category tends to be almost planar, as seen in N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, which features a C=N double bond in a trans configuration. Crystal packing is often stabilized by hydrogen bonds, weak C-H⋯O interactions, and C-H⋯π-ring interactions (H. Yathirajan et al., 2007).

Chemical Reactions and Properties

The introduction of methoxy groups can lead to the formation of new hydrogen bonds and influence the overall crystal packing. For instance, in related compounds like (S,S)-1-{(4-methoxyphenyl)[(1-phenylethyl)amino]methyl}naphthalen-2-ol, the methoxy group is directly involved in the formation of these bonds and C-H⋯π interactions, altering the orientation of aromatic units (M. Capozzi et al., 2019).

Physical Properties Analysis

Compounds with this structure often have π-conjugated systems and are characterized by intra-molecular hydrogen bonds, which contribute to their stability. For example, in (+/-)-1-{(4-Methoxybenzylidene)-amino(4-methoxyphenyl) methyl}-2-naphthol, an intra-molecular O—H⋯N hydrogen bond is present, and the crystal packing is stabilized by van der Waals forces (Xianhua Huang et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound class can be influenced by the presence of various substituents. For instance, in the synthesis of similar compounds, various reactions such as the cleavage of ether bonds using specific conditions and the introduction or removal of protecting groups like methoxybenzyl are common. This demonstrates the compounds' reactivity and adaptability in organic synthesis (A. Volbeda et al., 2015).

Scientific Research Applications

Sequential Deprotection Strategies

Sequential removal of protecting groups PMB (4-methoxybenzyl) and NAP (2-naphthylmethyl) is facilitated by oxidative cleavage using ceric ammonium nitrate (CAN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method provides a strategic approach for the sequential deprotection of hydroxyl groups in complex molecules (Wright, Yu, & Spencer, 2001).

Generation of Reactive Intermediates

A novel, mild technique for generating o-(naphtho)quinone methides through fluoride-induced desilylation of silyl derivatives offers potential applications in natural product synthesis and drug research. This method allows for the formation of stable adducts through reactions with various nucleophiles (Shaikh, Cobb, & Varvounis, 2012).

Naphthoquinone Methide in Arene Synthesis

Selective preparation of o- and p-naphthoquinone methides (NQMs) from 1-(siloxymethyl)-1,4-epoxy-1,4-dihydronaphthalene derivatives is crucial for synthesizing biarylmethane and fused heterocyclic arenes. This method demonstrates the versatility of NQMs in constructing complex molecular architectures (Sawama et al., 2015).

Fluorescent Probes for Metal Ions

A new 1,8-naphthalimide derivative demonstrates significant selectivity towards Al3+ ions, highlighting its potential as a chemosensor for detecting aluminum ions in various applications. The probe's high sensitivity and selectivity make it suitable for practical applications in environmental monitoring and analytical chemistry (Wang et al., 2017).

Chemoselective Deprotection Methods

A novel, mild, and chemoselective method for cleaving p-methoxybenzyl and 2-naphthylmethyl ethers using catalytic amounts of hydrochloric acid in hexafluoro-2-propanol (HFIP) showcases the advancement in deprotection techniques, especially for complex molecules like monosaccharides (Volbeda et al., 2015).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-16-11-9-14(10-12-16)13-21-19(23)20(24)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTRCRHLOYLKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-N'-naphthalen-1-yloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-N'-1-naphthylethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-N'-1-naphthylethanediamide
Reactant of Route 3
N-(4-methoxybenzyl)-N'-1-naphthylethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxybenzyl)-N'-1-naphthylethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxybenzyl)-N'-1-naphthylethanediamide
Reactant of Route 6
N-(4-methoxybenzyl)-N'-1-naphthylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.